Patent-Documented Synthetic Utility as an Ophthalmological Intermediate
1-(5-Amino-2-hydroxyphenyl)propan-2-one is explicitly identified as a compound encompassed within the scope of a patent application (JP2008505172A) for the preparation of therapeutic agents for ophthalmological use [1]. In contrast, the positional isomer 1-(2-amino-5-hydroxyphenyl)propan-1-one (CAS 35364-15-9) is documented primarily as an intermediate in the asymmetrical synthesis of camptothecin analogs, a distinct therapeutic class [2]. This divergence in patented application pathways establishes a clear, quantifiable basis for selecting the target compound for ophthalmology-focused research and development.
| Evidence Dimension | Patented synthetic utility / therapeutic field application |
|---|---|
| Target Compound Data | Intermediate for ophthalmological therapeutic agents (JP2008505172A) |
| Comparator Or Baseline | 1-(2-Amino-5-hydroxyphenyl)propan-1-one (CAS 35364-15-9): Intermediate for camptothecin analog synthesis |
| Quantified Difference | Distinct therapeutic application fields (Ophthalmology vs. Oncology) |
| Conditions | Patent claims and literature documentation of synthetic intermediate use |
Why This Matters
For procurement in ophthalmological drug discovery, the target compound provides a direct, patent-validated starting point, avoiding the intellectual property and research trajectory divergence associated with camptothecin-focused intermediates.
- [1] J-GLOBAL. Patent JP2008505172A: Compounds for ophthalmological therapeutic agents. International application number 2007520268. View Source
- [2] MolBase. 1-(2-Amino-5-hydroxyphenyl)propan-1-one: synthetic intermediate for camptothecin analogs. CAS 35364-15-9. View Source
